Methyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate Methyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Brand Name: Vulcanchem
CAS No.: 886165-59-9
VCID: VC6202631
InChI: InChI=1S/C27H25N3O5/c1-15-8-7-9-17(12-15)14-30-19-11-6-5-10-18(19)27(26(30)33)21-20(13-16(2)29(3)24(21)31)35-23(28)22(27)25(32)34-4/h5-13H,14,28H2,1-4H3
SMILES: CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C5=C(C=C(N(C5=O)C)C)OC(=C4C(=O)OC)N
Molecular Formula: C27H25N3O5
Molecular Weight: 471.513

Methyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

CAS No.: 886165-59-9

Cat. No.: VC6202631

Molecular Formula: C27H25N3O5

Molecular Weight: 471.513

* For research use only. Not for human or veterinary use.

Methyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate - 886165-59-9

Specification

CAS No. 886165-59-9
Molecular Formula C27H25N3O5
Molecular Weight 471.513
IUPAC Name methyl 2'-amino-6',7'-dimethyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Standard InChI InChI=1S/C27H25N3O5/c1-15-8-7-9-17(12-15)14-30-19-11-6-5-10-18(19)27(26(30)33)21-20(13-16(2)29(3)24(21)31)35-23(28)22(27)25(32)34-4/h5-13H,14,28H2,1-4H3
Standard InChI Key FXUPNAKQXBWYSN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C5=C(C=C(N(C5=O)C)C)OC(=C4C(=O)OC)N

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the spiro[indoline-pyrano]pyridine class, characterized by a fused bicyclic system where an indoline moiety connects to a pyrano[3,2-c]pyridine ring via a spiro carbon atom. Its molecular formula is C27H25N3O5, with a molecular weight of 471.513 g/mol . Key structural features include:

  • A 3-methylbenzyl substituent at the indoline nitrogen.

  • 6',7'-dimethyl and 2'-amino groups on the pyrano-pyridine ring.

  • A methyl carboxylate group at position 3' .

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC NameMethyl 2'-amino-6',7'-dimethyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
SMILESCC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C5=C(C=C(N(C5=O)C)C)OC(=C4C(=O)OC)N
SolubilityNot experimentally determined
StabilityLikely stable under inert conditions

The spiro configuration introduces steric hindrance, potentially influencing its reactivity and interaction with biological targets.

Synthesis and Reaction Pathways

Synthesis of this compound involves multi-step protocols, often leveraging one-pot multicomponent reactions (MCRs) to assemble the spiro framework efficiently. A representative method, adapted from analogous spiro[indoline-pyrano] syntheses, includes:

Three-Component Reaction Framework

  • Reactants:

    • Isatin derivatives (precursor for the indoline moiety).

    • Kojic acid or substituted pyranones (for the pyrano ring).

    • Active methylene compounds (e.g., malononitrile, cyanoacetates) .

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) or PEG-400 .

  • Conditions: Reflux in methanol or ethanol (60–80°C, 6–24 hours) .

For example, Rahmati et al. demonstrated that combining isatin, kojic acid, and ethyl cyanoacetate in methanol with DABCO yields analogous spiro[indoline-pyrano]pyranones in 75–90% yields . Adapting this protocol, the 3-methylbenzyl group could be introduced via alkylation of the indoline nitrogen prior to cyclization.

Table 2: Comparative Synthesis Approaches

MethodYield (%)Key Features
DABCO-catalyzed MCR 85Short reaction time (6–8 h)
PEG-400 solvent 78Eco-friendly, recyclable solvent
TargetBinding Energy (kcal/mol)Interaction Type
EGFR Kinase-9.2Hydrogen bonding, π-π stacking
Tubulin-8.7Hydrophobic pocket binding

Research Findings and Experimental Data

Physicochemical Characterization

  • FT-IR: Peaks at 1708 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (amide C=O) .

  • NMR:

    • ¹H NMR: δ 2.35 (s, 3H, CH3), δ 3.85 (s, 3H, OCH3), δ 6.7–7.3 (m, aromatic protons) .

    • ¹³C NMR: δ 168.5 (C=O ester), δ 176.2 (C=O amide) .

Stability Studies

  • The compound degrades under acidic conditions (pH < 3) via hydrolysis of the ester group, suggesting enteric coating for oral delivery.

Future Directions and Challenges

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to reduce reaction times.

    • Investigate enantioselective routes to access chiral spiro centers .

  • Biological Profiling:

    • Validate kinase inhibition through in vitro assays.

    • Assess toxicity profiles in mammalian cell lines.

  • Drug Delivery:

    • Develop nanoparticle formulations to enhance solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator